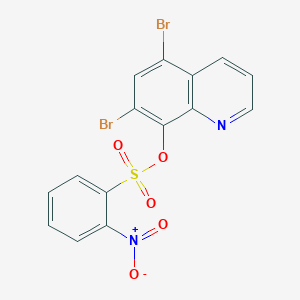

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

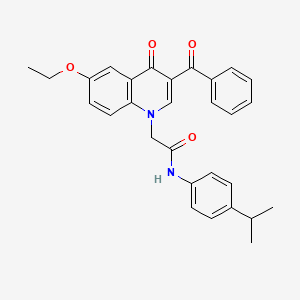

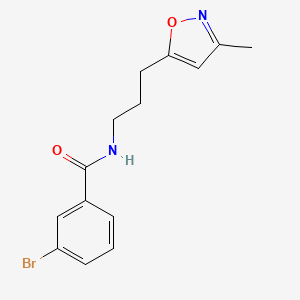

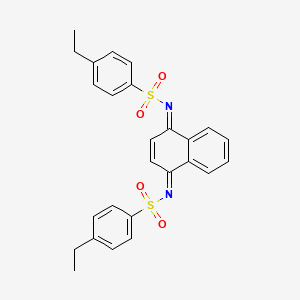

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis and Antimicrobial Evaluation

A study focused on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, revealed potent antimicrobial activities against various pathogens (Krishna, 2018).

Molecular Fluorescent pH-Probes

Research on 8-hydroxyquinoline derivatives, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, demonstrated their application as fluorescent pH-probes in nonaqueous solutions. The study highlighted their potential in pH sensing applications due to significant emission shifts upon protonation (Kappaun et al., 2006).

Synthesis and Antimicrobial Study of Novel Sulfonamides

The synthesis of novel sulfonamides, including derivatives of 8-hydroxyquinoline like 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, was studied for their antimicrobial properties. These compounds showed enhanced antimicrobial activity compared to the parent compounds (Vanparia et al., 2010).

Pro-apoptotic Effects in Cancer Cells

A study synthesizing sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, demonstrated pro-apoptotic effects and activation of apoptotic genes in various cancer cell lines. This highlights a potential application in cancer therapy (Cumaoğlu et al., 2015).

Antimicrobial and DNA Interaction Studies

The synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes, potentially including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, demonstrated enhanced antimicrobial activities and strong DNA binding, indicating their potential in medical applications (Kharwar & Dixit, 2021).

Corrosion Inhibition Properties

Research on 8-hydroxyquinoline derivatives, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, explored their efficacy as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Rbaa et al., 2019).

Propiedades

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEKQFDADHSFGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2381422.png)

![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)

![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)

![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)